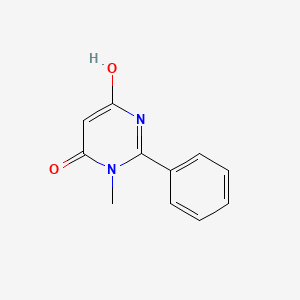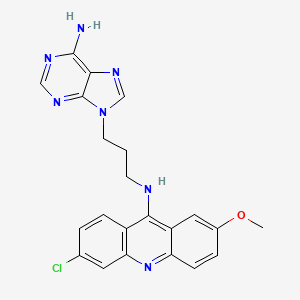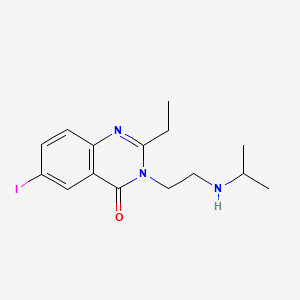
4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features an ethyl group at the 2-position, an iodine atom at the 6-position, and a 2-((1-methylethyl)amino)ethyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or iodine monochloride.
Aminoethyl Substitution: The 2-((1-methylethyl)amino)ethyl group can be introduced through nucleophilic substitution reactions using appropriate amines and alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the iodine atom, potentially leading to deiodination or reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield deiodinated or reduced derivatives, and substitution may yield various functionalized quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinazolinones.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the iodine atom and the aminoethyl group may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the ethyl, iodine, and aminoethyl substitutions.
2-Ethyl-4(3H)-Quinazolinone: Lacks the iodine and aminoethyl groups.
6-Iodo-4(3H)-Quinazolinone: Lacks the ethyl and aminoethyl groups.
3-(2-((1-Methylethyl)amino)ethyl)-4(3H)-Quinazolinone: Lacks the ethyl and iodine groups.
Uniqueness
The unique combination of the ethyl, iodine, and aminoethyl groups in 4(3H)-Quinazolinone, 2-ethyl-6-iodo-3-(2-((1-methylethyl)amino)ethyl)- may confer distinct chemical and biological properties, such as enhanced reactivity, binding affinity, and specificity for certain targets.
Propiedades
Número CAS |
77301-01-0 |
|---|---|
Fórmula molecular |
C15H20IN3O |
Peso molecular |
385.24 g/mol |
Nombre IUPAC |
2-ethyl-6-iodo-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C15H20IN3O/c1-4-14-18-13-6-5-11(16)9-12(13)15(20)19(14)8-7-17-10(2)3/h5-6,9-10,17H,4,7-8H2,1-3H3 |
Clave InChI |
IMFOMXCCXQIEHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


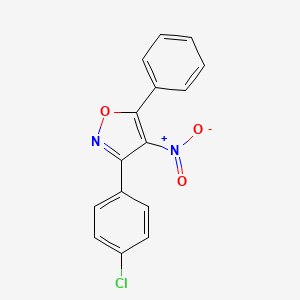
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
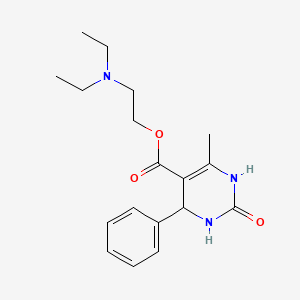


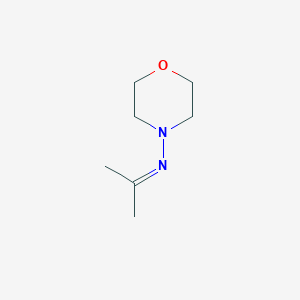

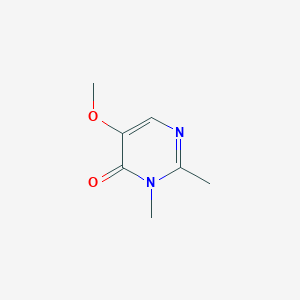

![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)
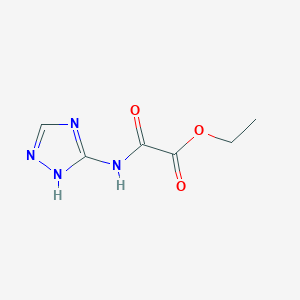
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)
